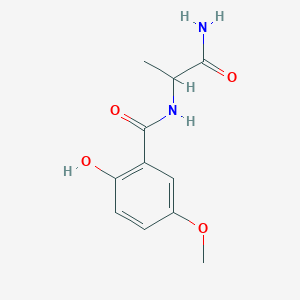
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol, also known as FPEA, is a chemical compound that has been extensively studied for its potential applications in various fields of research. FPEA is a colorless liquid with a molecular weight of 248.28 g/mol, and a boiling point of 286°C.
Applications De Recherche Scientifique
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been studied for its potential use as a ligand for GABA-A receptors, which are targets for many drugs used to treat anxiety and insomnia.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol is not fully understood, but it is believed to involve the modulation of GABA-A receptors. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to increase the binding of GABA to GABA-A receptors in rat brain membranes, suggesting that it may act as a positive allosteric modulator of these receptors. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been shown to enhance the activity of GABA-A receptors in electrophysiological studies.
Biochemical and Physiological Effects:
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have a range of biochemical and physiological effects in animal models. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to reduce inflammation in a rat model of carrageenan-induced paw edema. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been shown to reduce pain in a rat model of acetic acid-induced writhing. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to reduce anxiety-like behavior in a rat model of elevated plus maze.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has several advantages for use in lab experiments. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol is relatively easy to synthesize and purify, making it readily available for research purposes. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have a range of effects in animal models, making it a useful tool for investigating the role of GABA-A receptors in various physiological and pathological processes.
However, there are also some limitations to the use of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in lab experiments. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has not been extensively studied in humans, so its safety and efficacy in humans are not well established. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol may also have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol. One area of research could be to further investigate the mechanism of action of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol, particularly its interaction with GABA-A receptors. Another area of research could be to investigate the potential therapeutic applications of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in various disease states, such as anxiety disorders or chronic pain. Additionally, future research could investigate the safety and pharmacokinetics of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in humans, which could pave the way for clinical trials.
Méthodes De Synthèse
The synthesis of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol involves the reaction between 1-phenyl-2-chloroethane and p-fluorophenol in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction proceeds via an SN2 mechanism, resulting in the formation of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol. The purity of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9,14,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOQQKXJGOTEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-phenylethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

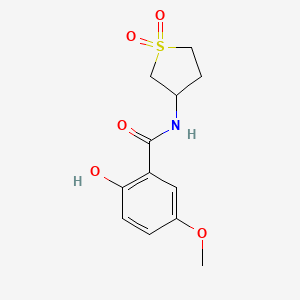

![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
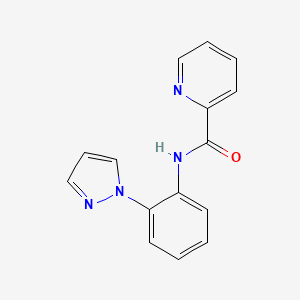

![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
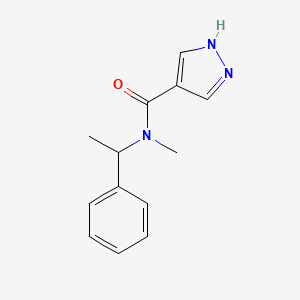
![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
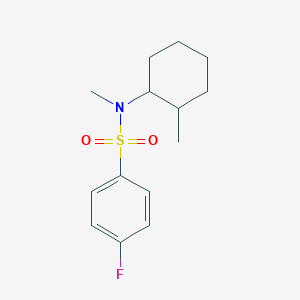
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
